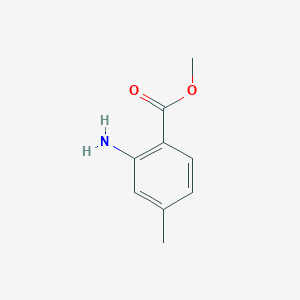

Methyl 2-amino-4-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQBJVZNPBNHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458645 | |

| Record name | Methyl 2-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18595-17-0 | |

| Record name | Methyl 2-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-methylbenzoate

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-amino-4-methylbenzoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details available data, outlines experimental protocols for property determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

The following table summarizes the known quantitative physicochemical properties of this compound and its isomers. It is critical to note that experimental data for this compound is limited, and therefore, predicted data and data from closely related isomers are included for comparative purposes.

| Property | Value | Compound | Data Type | Source |

| Molecular Formula | C₉H₁₁NO₂ | This compound | - | [1] |

| Molecular Weight | 165.19 g/mol | This compound | Calculated | [1][2] |

| CAS Number | 18595-17-0 | This compound | - | |

| Melting Point | 35-36 °C | This compound | Experimental | |

| Boiling Point | 302.4 ± 22.0 °C | Methyl 4-amino-2-methylbenzoate (Isomer) | Predicted | [3] |

| Density | 1.132 ± 0.06 g/cm³ | Methyl 4-amino-2-methylbenzoate (Isomer) | Predicted | [3] |

| pKa | 2.59 ± 0.10 | Methyl 4-amino-2-methylbenzoate (Isomer) | Predicted | [3] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | Methyl 4-aminobenzoate (Isomer) | Experimental | [4][5] |

| LogP | Not available | This compound | - | - |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.

-

Apparatus : Melting point apparatus, capillary tubes, thermometer.

-

Procedure :

-

A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

-

A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

-

Boiling Point Determination (Siwoloboff Method)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus : Thiele tube or other heating bath, small test tube, capillary tube (sealed at one end), thermometer.

-

Procedure :

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Heating is discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Solubility Determination

Solubility is assessed by observing the dissolution of a solute in a solvent to form a homogeneous solution.

-

Apparatus : Test tubes, vortex mixer, analytical balance.

-

Procedure :

-

A measured amount of the solvent (e.g., 1 mL of water, ethanol, or diethyl ether) is added to a test tube.

-

A small, pre-weighed amount of this compound is added to the solvent.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, more solute is added in small increments until saturation is reached.

-

Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).

-

pKa Determination (Potentiometric Titration)

The pKa, the negative logarithm of the acid dissociation constant, is a measure of the strength of an acid in solution.

-

Apparatus : pH meter, burette, beaker, magnetic stirrer.

-

Procedure :

-

A precise amount of this compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

-

A standardized solution of a strong acid (e.g., HCl) is slowly added to the solution from a burette.

-

The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration of the amino group.

-

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

Apparatus : Separatory funnel, UV-Vis spectrophotometer or HPLC, analytical balance.

-

Procedure :

-

n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

A known amount of this compound is dissolved in one of the phases (usually n-octanol).

-

A measured volume of this solution is placed in a separatory funnel with a measured volume of the other phase.

-

The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Mandatory Visualization

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, based on common organic synthesis reactions for analogous compounds.

References

An In-depth Technical Guide to Methyl 2-amino-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-4-methylbenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of therapeutic agents.

Chemical Identity and Properties

IUPAC Name: this compound[1]

CAS Number: 18595-17-0

This compound, also known as 4-methylanthranilic acid methyl ester, is an aromatic organic compound containing both an amine and an ester functional group. This substitution pattern makes it a versatile building block in organic synthesis.

Physicochemical Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that experimental data for this specific isomer is limited, and some values are predicted.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | --- |

| Molecular Weight | 165.19 g/mol | --- |

| Appearance | Yellow to brown solid | Chem-Impex |

| Purity | ≥ 98% | Various Suppliers |

| Predicted Boiling Point | 302.4±22.0 °C | ChemicalBook |

| Predicted Density | 1.132±0.06 g/cm³ | ChemicalBook |

| Storage Temperature | 2–8 °C, under inert gas | ChemicalBook |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of its precursor, 2-amino-4-methylbenzoic acid, followed by its esterification.

Experimental Protocol: Synthesis of 2-amino-4-methylbenzoic acid

The synthesis of the carboxylic acid precursor can be accomplished via the carboxylation of a lithiated aniline derivative.

Materials:

-

2-bromo-5-methylaniline

-

Anhydrous ethyl ether

-

tert-Butyl lithium in pentane

-

Dry ice (solid CO₂)

-

1N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-bromo-5-methylaniline (1.0 eq) in anhydrous ethyl ether.

-

Cool the solution to -78 °C.

-

Slowly add tert-butyl lithium (4.0 eq) in pentane, maintaining the temperature below -65 °C.

-

Stir the reaction mixture at -78 °C for 1.5 hours.

-

Quench the reaction by adding an excess of crushed dry ice.

-

Once the dry ice has sublimated, add water to the reaction mixture.

-

Separate and discard the organic layer.

-

Acidify the aqueous layer with 1N hydrochloric acid.

-

Extract the product with ethyl acetate (2x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 2-amino-4-methylbenzoic acid.[1]

Experimental Protocol: Esterification to this compound

The final product is synthesized via Fischer esterification of the corresponding carboxylic acid.

Materials:

-

2-amino-4-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or thionyl chloride)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 2-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. The anthranilic acid scaffold is a well-established pharmacophore in medicinal chemistry.

Role as a Kinase Inhibitor Precursor

The 4-aminobenzoic acid scaffold is a common structural motif in many kinase inhibitors. The amino group provides a key interaction point within the ATP-binding site of kinases. Derivatives of aminobenzoates are being investigated as inhibitors of various kinases, including Tropomyosin Receptor Kinases (TRKs), which are implicated in a range of cancers.[2] The synthesis of such inhibitors often involves the acylation or arylation of the amino group of intermediates like this compound.

Potential in Anti-Inflammatory Drug Synthesis

Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many are derivatives of anthranilic acid.[3] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[4] While direct biological activity of this compound is not extensively documented, its structural similarity to known NSAID precursors suggests its utility in the synthesis of novel anti-inflammatory compounds that may target the COX pathway.

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the pharmaceutical industry. Its versatile structure allows for its incorporation into a variety of complex molecules, particularly those targeting kinases and inflammatory pathways. The synthetic routes outlined in this guide provide a foundation for its preparation, enabling further research and development of novel therapeutic agents. As the demand for targeted therapies grows, the importance of such versatile building blocks in drug discovery is set to increase.

References

Spectroscopic Profile of Methyl 2-amino-4-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-amino-4-methylbenzoate (CAS No. 18595-17-0), a valuable intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be reliably ascertained through a combination of spectroscopic techniques. The data presented herein has been compiled from various analytical sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 | d, J=8.4 Hz | 1H | Ar-H |

| 6.51 | dd, J=8.4, 2.0 Hz | 1H | Ar-H |

| 6.44 | d, J=2.0 Hz | 1H | Ar-H |

| 5.4 (br s) | s | 2H | -NH₂ |

| 3.84 | s | 3H | -OCH₃ |

| 2.22 | s | 3H | Ar-CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 168.3 | C=O (ester) |

| 150.5 | Ar-C |

| 140.8 | Ar-C |

| 130.6 | Ar-CH |

| 116.8 | Ar-CH |

| 114.2 | Ar-CH |

| 108.5 | Ar-C |

| 51.4 | -OCH₃ |

| 21.2 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3477, 3371 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |

| 3020 | Medium | Aromatic C-H stretch |

| 2949 | Medium | Aliphatic C-H stretch |

| 1688 | Strong | C=O stretch (ester) |

| 1622, 1580 | Strong | N-H bend and Aromatic C=C stretch |

| 1250 | Strong | C-O stretch (ester) |

| 821 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 165 | 100 | [M]⁺ (Molecular Ion) |

| 134 | 85 | [M - OCH₃]⁺ |

| 106 | 60 | [M - COOCH₃]⁺ |

| 77 | 45 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean ATR crystal is acquired first. The sample spectrum is then collected over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. A dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) is injected into the GC.

-

Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-methylbenzoate from 4-Methylanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-amino-4-methylbenzoate, a valuable intermediate in pharmaceutical and chemical research. The primary focus of this document is the detailed methodology for the synthesis of this compound from 4-methylanthranilic acid via Fischer esterification. This guide includes detailed experimental protocols, quantitative data, and characterization information to support researchers in the successful synthesis and validation of the target compound.

Overview of the Synthesis Pathway

The most direct and widely utilized method for the synthesis of this compound from 4-methylanthranilic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In this specific synthesis, 4-methylanthranilic acid is reacted with methanol, with concentrated sulfuric acid typically serving as the catalyst. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of methanol is commonly used, which also serves as the solvent.[1][2][3]

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product and regenerate the acid catalyst.[2][4]

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 4-methylanthranilic acid.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Methylanthranilic acid | Reagent | Standard chemical supplier |

| Methanol (anhydrous) | ACS | Standard chemical supplier |

| Sulfuric acid (concentrated) | ACS | Standard chemical supplier |

| Sodium bicarbonate (saturated solution) | Laboratory | Prepared in-house |

| Diethyl ether | ACS | Standard chemical supplier |

| Anhydrous sodium sulfate | Laboratory | Standard chemical supplier |

| Round-bottom flask | - | Standard laboratory glassware |

| Reflux condenser | - | Standard laboratory glassware |

| Separatory funnel | - | Standard laboratory glassware |

| Magnetic stirrer and stir bar | - | Standard laboratory equipment |

| Heating mantle | - | Standard laboratory equipment |

| Rotary evaporator | - | Standard laboratory equipment |

2.2. Reaction Setup and Procedure

-

To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylanthranilic acid (e.g., 5.0 g, 33.1 mmol).

-

Add a significant excess of anhydrous methanol (e.g., 50 mL). Stir the mixture until the 4-methylanthranilic acid is fully dissolved.

-

Carefully and slowly add concentrated sulfuric acid (e.g., 1.5 mL) to the stirred solution. The addition is exothermic and should be done with caution.

-

Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

2.3. Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 250 mL beaker and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid. Continue the addition until the effervescence ceases and the pH of the solution is approximately 8.[5]

-

Transfer the neutralized mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with brine (saturated sodium chloride solution) (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to obtain a crystalline solid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the yield may vary depending on the specific reaction conditions and purification efficiency.

| Parameter | Value | Reference |

| Theoretical Yield | Based on limiting reagent | Calculated |

| Typical Reported Yield | 60-80% | [5] |

| Purity (after purification) | >98% | - |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

4.1. Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | - |

| Molecular Weight | 165.19 g/mol | - |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 35-36 °C | - |

4.2. Spectroscopic Data

| Technique | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 6.50 (s, 1H, Ar-H), 5.50 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 2.30 (s, 3H, -CH₃).[6] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.5 (C=O), 150.0 (C-NH₂), 140.0 (C-CH₃), 132.0 (Ar-C), 118.0 (Ar-C), 115.0 (Ar-C), 110.0 (Ar-C), 51.5 (-OCH₃), 21.0 (-CH₃). |

| IR (KBr, cm⁻¹) | ν: 3450-3350 (-NH₂ stretching), 3050 (Ar-H stretching), 2950 (C-H stretching), 1690 (C=O stretching), 1620 (N-H bending), 1580, 1490 (Ar C=C stretching), 1250 (C-O stretching). |

Visualization of Synthesis Pathway

The following diagrams illustrate the key aspects of the synthesis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. 2-Amino-4-methylbenzoic acid methyl ester(18595-17-0) 1H NMR [m.chemicalbook.com]

The Synthesis of Methyl 2-amino-4-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the reaction mechanism for the formation of Methyl 2-amino-4-methylbenzoate, a key building block in medicinal chemistry and pharmaceutical development. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to support the synthesis and characterization of this compound.

Primary Synthetic Routes

The formation of this compound is most commonly achieved through two principal synthetic pathways:

-

Fischer Esterification of 2-amino-4-methylbenzoic acid: This is a direct and widely used method involving the acid-catalyzed reaction of the parent carboxylic acid with methanol.[1][2] The reaction is typically driven to completion by using a large excess of methanol, which also serves as the solvent.[3][4] Common acid catalysts include sulfuric acid and thionyl chloride.[2][3]

-

Reduction of a Nitro-substituted Precursor: An alternative route involves the reduction of a corresponding nitro-substituted methyl benzoate, such as Methyl 4-methyl-2-nitrobenzoate. This transformation is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[1][5]

This guide will focus on the Fischer Esterification route due to its prevalence and straightforward application.

Reaction Mechanism: Fischer Esterification

The Fischer esterification of 2-amino-4-methylbenzoic acid proceeds through a series of equilibrium steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. The subsequent proton transfers and elimination of a water molecule lead to the formation of the methyl ester.

Caption: The reaction mechanism of Fischer Esterification.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar aminobenzoate esters and general Fischer esterification methods.[2][3][6]

Method 1: Esterification using Sulfuric Acid

This classic Fischer esterification method employs a strong acid catalyst and an excess of the alcohol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-4-methylbenzoic acid | 151.16 | 5.00 g | 0.033 mol |

| Methanol (anhydrous) | 32.04 | 100 mL | 2.47 mol |

| Sulfuric acid (conc.) | 98.08 | 3.0 mL | 0.055 mol |

| Diethyl ether | - | As needed | - |

| 5% Sodium bicarbonate (aq) | - | As needed | - |

| Saturated Sodium Chloride (aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.00 g of 2-amino-4-methylbenzoic acid in 100 mL of anhydrous methanol.

-

Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the stirred solution.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 150 mL of cold water.

-

Extract the aqueous mixture with three 50 mL portions of diethyl ether.

-

Combine the organic layers and wash sequentially with 50 mL of water, two 50 mL portions of 5% aqueous sodium bicarbonate solution (to neutralize the acid), and finally with 50 mL of saturated sodium chloride solution.[7]

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Method 2: Esterification using Thionyl Chloride

This method offers high yields and is a common alternative for this type of transformation.[2] Thionyl chloride reacts with methanol in situ to generate hydrochloric acid, the catalytic species.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-4-methylbenzoic acid | 151.16 | 5.00 g | 0.033 mol |

| Methanol (anhydrous) | 32.04 | 125 mL | 3.09 mol |

| Thionyl chloride | 118.97 | 5.3 mL | 0.073 mol |

| Ethyl acetate | - | As needed | - |

| Saturated Sodium Bicarbonate (aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.00 g of 2-amino-4-methylbenzoic acid in 125 mL of anhydrous methanol.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add 5.3 mL of thionyl chloride dropwise to the stirred solution, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.

-

Carefully add the residue to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous mixture with three 50 mL portions of ethyl acetate.

-

-

Purification:

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the product.

-

Data Presentation

Table 1: Quantitative Data for Synthesis Methods

| Parameter | Method 1 (Sulfuric Acid) | Method 2 (Thionyl Chloride) |

| Starting Material | 2-amino-4-methylbenzoic acid | 2-amino-4-methylbenzoic acid |

| Moles of Starting Material | 0.033 mol | 0.033 mol |

| Reagent | Methanol, Sulfuric acid | Methanol, Thionyl chloride |

| Reaction Time | 4-6 hours | 4 hours |

| Reaction Temperature | ~65°C (Reflux) | ~65°C (Reflux) |

| Reported Yield | Typically high | ~97% (for 3-amino isomer)[8] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 18595-17-0[9] |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol [10] |

| Appearance | Solid |

| IUPAC Name | This compound |

Mandatory Visualizations

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. studylib.net [studylib.net]

- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 5. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. homework.study.com [homework.study.com]

- 8. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Amino-4-methylbenzoic acid methyl ester(18595-17-0) 1H NMR spectrum [chemicalbook.com]

- 10. Methyl4-amino-2-methylbenzoate(6933-47-7) 1H NMR spectrum [chemicalbook.com]

Potential Biological Activities of Methyl 2-amino-4-methylbenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

Methyl 2-amino-4-methylbenzoate, a substituted anthranilate ester, serves as a versatile scaffold for the synthesis of a diverse range of heterocyclic and Schiff base derivatives. While direct studies on the biological activities of its derivatives are limited in publicly accessible literature, the structural similarities to well-explored pharmacophores, such as those based on aminobenzoic acid and benzothiazoles, suggest a high potential for significant biological activities. This technical guide consolidates the potential biological activities of this compound derivatives by examining the activities of structurally related compounds. This document covers potential anticancer, antimicrobial, and anti-inflammatory properties, providing quantitative data from analogous compounds, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is an aromatic amine and a derivative of anthranilic acid. The presence of a reactive primary amine and a methyl ester group makes it an attractive starting material for the synthesis of various derivatives, including Schiff bases, amides, and fused heterocyclic systems like benzothiazoles. These classes of compounds are known to exhibit a wide spectrum of biological activities. Given the scarcity of direct experimental data on this compound derivatives, this guide extrapolates potential activities from closely related and structurally analogous molecules. The insights presented herein are intended to guide future research and drug discovery efforts centered on this promising chemical scaffold.

Potential Anticancer Activity

Derivatives of aromatic amines, particularly those that can be synthesized from this compound, have shown significant potential as anticancer agents. The primary mechanisms often involve the inhibition of key enzymes in cancer signaling pathways or the induction of apoptosis.

Cytotoxicity Data of Analogous Compounds

The following table summarizes the cytotoxic activity (IC50 values) of various derivatives structurally related to those that could be synthesized from this compound. These include derivatives of 4-methylbenzamide and 2-aminobenzothiazole.

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| 4-Methylbenzamide Derivatives | Compound 7 (2,6-dichloro-purine substituted) | K562 (Leukemia) | 2.27 | [1] |

| HL-60 (Leukemia) | 1.42 | [1] | ||

| OKP-GS (Renal Carcinoma) | 4.56 | [1] | ||

| Compound 10 (2,6-dichloro-purine substituted) | K562 (Leukemia) | 2.53 | [1] | |

| HL-60 (Leukemia) | 1.52 | [1] | ||

| 2-Aminobenzothiazole Derivatives | 6-Amino-2-(aryl)benzothiazole | HEP-2 (Larynx Carcinoma) | 9 - 4000 | [2] |

| MCF-7 (Breast Cancer) | 9 - 4000 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualization: Anticancer Drug Discovery Workflow

Caption: A generalized workflow for the discovery and development of anticancer drugs.

Potential Antimicrobial Activity

Schiff bases and benzothiazole derivatives are well-documented for their antimicrobial properties. The imine group in Schiff bases and the thiazole ring in benzothiazoles are crucial for their activity against a range of bacteria and fungi.

Antimicrobial Data of Analogous Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for benzothiazole derivatives against various microbial strains.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzothiazole Derivatives | Schiff base of benzothiazole | K. pneumoniae | 0.4 - 0.8 | [3] |

| Thiazolidin-4-one derivative | P. aeruginosa | 90 - 180 | [3] | |

| Thiazolidin-4-one derivative | E. coli | 90 - 180 | [3] | |

| Thioureides of Benzoic Acid | N/A | P. aeruginosa | 31.5 - 250 | [4][5] |

| N/A | Fungal cells | 15.6 - 62.5 | [4][5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Sterile Mueller-Hinton Broth (MHB) or appropriate broth for fungi

-

Test compounds (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization: Mechanism of Action - Bacterial Cell Wall Inhibition

Caption: A simplified diagram illustrating a potential mechanism of antibacterial action.

Potential Anti-inflammatory Activity

Certain derivatives of aminobenzoic acid and related heterocyclic compounds have demonstrated promising anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

In Vivo Anti-inflammatory Data of Analogous Compounds

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

| Compound Class | Dose | Inhibition of Edema (%) | Time Point | Reference |

| 2-Aminobenzothiazole Derivatives | 100 mg/kg | Comparable to Diclofenac | 3 hours | [6] |

| Metal-based Carboxylate | 20 mg/kg | 34.09 | 2.5 hours | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory properties of chemical compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds

-

Standard drug (e.g., Indomethacin or Diclofenac sodium)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard drug group, and test compound groups (at various doses). Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and then at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualization: COX Inhibition Pathway

Caption: The role of COX enzymes in inflammation and their potential inhibition.

Conclusion

While the biological activities of this compound derivatives are yet to be extensively reported, the data from structurally analogous compounds strongly suggest a promising potential for anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this class of compounds. The detailed experimental protocols and conceptual visualizations are intended to facilitate the design of future studies. Further investigation into the synthesis of novel derivatives of this compound and their subsequent biological screening is highly encouraged to unlock their full therapeutic potential.

References

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 2-amino-4-methylbenzoate in Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of Methyl 2-amino-4-methylbenzoate as a Pharmaceutical Intermediate.

This compound, a substituted anthranilate derivative, is a pivotal building block in medicinal chemistry. Its unique structural arrangement, featuring an amino group, a methyl ester, and a methyl group on the benzene ring, offers a versatile platform for the synthesis of a wide array of complex bioactive molecules and Active Pharmaceutical Ingredients (APIs). This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and its crucial role as a pharmaceutical intermediate, with a focus on its application in the development of targeted therapeutics.

Physicochemical and Structural Properties

This compound (also known as 4-methylanthranilic acid methyl ester) possesses a distinct combination of functional groups that are instrumental in its synthetic utility. The amino group serves as a key nucleophile or a site for diazotization, enabling diverse derivatization. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing another avenue for molecular elaboration. The methyl group on the aromatic ring can influence the molecule's lipophilicity and steric profile, which can be critical for optimizing the pharmacokinetic and pharmacodynamic properties of the final drug substance.

For comparative purposes, the following table summarizes the key physicochemical properties of closely related aminobenzoate isomers. While specific experimental data for this compound is not extensively published, these values provide a valuable reference for researchers.

| Property | This compound (Inferred) | Methyl 3-amino-4-methylbenzoate | Methyl 4-amino-2-methylbenzoate |

| CAS Number | 18595-17-0 | 18595-18-1 | 6933-47-7 |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol |

| Appearance | Off-white to light brown solid (inferred) | White to off-white crystalline solid[1] | - |

| Melting Point | ~171 °C (for the parent acid)[2] | 113-117 °C[1] | - |

| Boiling Point | - | 296.3±20.0 °C (Predicted)[1] | - |

| Density | - | 1.132±0.06 g/cm³ (Predicted)[1] | - |

| Solubility | Inferred to be soluble in organic solvents like methanol, ethanol, and ethyl acetate | Slightly soluble in Chloroform and Methanol[1] | - |

Synthesis of this compound

There are two primary and highly efficient synthetic routes to this compound, analogous to the synthesis of its isomers.[1][3] These methods are:

-

Esterification of 2-amino-4-methylbenzoic acid: This is a direct and common method involving the reaction of the parent carboxylic acid with methanol in the presence of an acid catalyst.

-

Reduction of Methyl 4-methyl-2-nitrobenzoate: This route begins with the corresponding nitro-substituted benzoate, which is then reduced to the desired amine.

The choice of method may depend on the availability of starting materials, desired scale, and the sensitivity of subsequent reaction steps to potential impurities.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, adapted from established procedures for its isomers.[1][3][4]

Protocol 1: Esterification of 2-amino-4-methylbenzoic acid

This method utilizes thionyl chloride in methanol, which generates hydrochloric acid in situ to catalyze the esterification, often resulting in high yields.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per 1 g of acid).

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add thionyl chloride (2.2 eq) dropwise to the stirred solution while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol. Carefully add the residue to ice water and neutralize the solution to a pH of ~7.5 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Reduction of Methyl 4-methyl-2-nitrobenzoate

This protocol describes the reduction of the nitro group via catalytic hydrogenation, a clean and efficient method.

-

Reaction Setup: Dissolve Methyl 4-methyl-2-nitrobenzoate (1.0 eq) in methanol (approximately 30 mL per 1 g of ester) in a hydrogenation apparatus (e.g., a Parr shaker).

-

Catalyst Addition: Carefully add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (approximately 5% by weight of the starting material).

-

Reaction: Purge the system with an inert gas like nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi. Stir the reaction mixture vigorously at room temperature for 8-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Combine the filtrates and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization if necessary.

| Synthesis Method | Key Reagents | Typical Reaction Time | Typical Yield (%) |

| Esterification | 2-amino-4-methylbenzoic acid, Methanol, Thionyl Chloride | 4-6 hours | ~97%[3] |

| Reduction | Methyl 4-methyl-2-nitrobenzoate, H₂, Pd/C | 8-24 hours | >95%[5] |

Role as a Pharmaceutical Intermediate

This compound is a valuable intermediate for the synthesis of a variety of APIs, particularly in the areas of oncology and anesthetics.[6] The aminobenzoate scaffold is a common feature in many kinase inhibitors, where the amino group can serve as an anchor to interact with the hinge region of the kinase's ATP-binding site.[7]

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors are a major class of targeted cancer therapies. The general structure of many kinase inhibitors often includes a heterocyclic core that mimics the adenine region of ATP, and a substituted phenylamine moiety that interacts with the hinge region of the kinase. This compound is an ideal starting material for the synthesis of this phenylamine portion.

For instance, through a Buchwald-Hartwig amination or an amide coupling reaction, the amino group of this compound can be coupled with various heterocyclic systems to generate a library of potential kinase inhibitors. The methyl ester can then be hydrolyzed to the carboxylic acid or converted to an amide to further explore the structure-activity relationship (SAR).

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this key building block is essential for the design and development of novel therapeutics, particularly in the field of targeted therapies like kinase inhibitors. The protocols and data presented in this guide, while based on closely related analogues, provide a solid foundation for the utilization of this compound in advancing pharmaceutical research.

References

- 1. 2-Amino-4-methylbenzoic acid | 2305-36-4 [chemicalbook.com]

- 2. 2-Amino-4-methylbenzoic Acid | 2305-36-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Substituted Aminobenzoates

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzoates are a critical class of compounds in medicinal chemistry and drug discovery. The aminobenzoate scaffold is a versatile building block found in a wide array of therapeutic agents, including local anesthetics, anti-inflammatory drugs, and antimicrobial compounds.[1][2] The ability to modify the aromatic ring, the amino group, and the carboxyl group allows for the fine-tuning of their pharmacological properties.[1][3] This guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted aminobenzoates, complete with detailed experimental protocols and quantitative data.

Key Synthetic Strategies

The synthesis of substituted aminobenzoates can be broadly categorized into several key strategies:

-

Esterification of Substituted Aminobenzoic Acids: This is a direct and widely used method.

-

Reduction of Substituted Nitrobenzoates: A common route for introducing the amino group.

-

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): A powerful modern method for forming the C-N bond.

-

Other Methods: Including nucleophilic aromatic substitution and transesterification.

Fischer-Speier Esterification of Substituted Aminobenzoic Acids

Fischer-Speier esterification is a classic and reliable method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][4] This method is particularly useful for the synthesis of simple alkyl aminobenzoates.

General Reaction Scheme:

Caption: Fischer-Speier Esterification of a substituted p-aminobenzoic acid.

Detailed Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)[1][4][5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| p-Aminobenzoic Acid (PABA) | 137.14 | 1.2 g | 0.0087 |

| Absolute Ethanol | 46.07 | 12.0 mL | 0.205 |

| Concentrated Sulfuric Acid | 98.08 | 1.0 mL | 0.018 |

| 10% Sodium Carbonate Solution | 105.99 | ~10 mL | - |

| Ice Water | 18.02 | 30 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid is suspended.[4]

-

In a fume hood, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the mixture. A precipitate may form.[4]

-

Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction progresses.[4][5]

-

Allow the reaction mixture to cool to room temperature.[4]

-

Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.[5]

-

While stirring, slowly add the 10% sodium carbonate solution until gas evolution ceases and the pH of the solution is approximately 8. This neutralizes the excess sulfuric acid and deprotonates the aminobenzoate, causing the water-insoluble free base to precipitate.[4][5]

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.[4]

-

Wash the precipitate with three 10 mL portions of cold water to remove any remaining salts.[5]

-

Dry the product to a constant mass and calculate the percent yield.

Reduction of Substituted Nitrobenzoates

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and provides a versatile route to aminobenzoates, especially when the corresponding nitrobenzoate is readily available.[6]

General Reaction Scheme:

Caption: General scheme for the reduction of a substituted nitrobenzoate.

A variety of reducing agents can be employed for this transformation, each with its own advantages and substrate compatibility. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) and metal-acid systems (e.g., Sn/HCl, Fe/HCl).[6] A milder and often more chemoselective method involves the use of sodium borohydride in the presence of a catalyst.[7]

Detailed Experimental Protocol: Reduction of Methyl 4-Nitrobenzoate with NaBH₄/Ni(OAc)₂[8]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| Methyl 4-Nitrobenzoate | 181.15 | 1 mmol | 1 |

| Nickel(II) Acetate Tetrahydrate | 248.84 | 0.2 mmol | 0.2 |

| Sodium Borohydride | 37.83 | 4 mmol | 4 |

| Acetonitrile (CH₃CN) | 41.05 | 3.0 mL | - |

| Water (H₂O) | 18.02 | 0.3 mL | - |

Procedure:

-

In a 15 mL round-bottom flask, dissolve 1 mmol of methyl 4-nitrobenzoate in a mixture of 3.0 mL of acetonitrile and 0.3 mL of water.

-

Add 0.2 mmol of Ni(OAc)₂·4H₂O to the solution and stir the mixture for 5 minutes at room temperature.

-

Add 4 mmol of sodium borohydride as a fine powder in portions to the reaction mixture. A black precipitate will form immediately.

-

Continue stirring the mixture at room temperature for 20-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Quantitative Data for Nitro Group Reduction: [7]

| Substrate | Product | Time (min) | Yield (%) |

|---|---|---|---|

| Nitrobenzene | Aniline | 20 | 98 |

| 4-Nitrotoluene | 4-Methylaniline | 30 | 95 |

| 4-Nitroanisole | 4-Methoxyaniline | 35 | 96 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[8][9] It allows for the coupling of a wide range of amines with aryl halides and triflates, offering excellent functional group tolerance.[10]

General Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination.

Catalytic Cycle:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol Example:

While a specific protocol for an aminobenzoate is not detailed in the provided search results, a general procedure can be outlined based on the principles of the Buchwald-Hartwig reaction.

Materials:

-

Aryl halide (e.g., methyl 4-bromobenzoate)

-

Amine (e.g., morpholine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos)[9]

-

Base (e.g., NaOt-Bu, K₂CO₃)[11]

-

Anhydrous solvent (e.g., toluene, dioxane)[12]

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, palladium catalyst, and phosphine ligand.

-

Add the anhydrous solvent, followed by the amine and the base.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Pharmacological Relevance and Signaling Pathways

Substituted aminobenzoates, particularly esters of p-aminobenzoic acid (PABA), are well-known for their local anesthetic properties.[5] Their mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes.[5]

Signaling Pathway of Local Anesthesia:

Caption: Mechanism of action of aminobenzoate local anesthetics.

The uncharged, lipophilic form of the aminobenzoate ester penetrates the nerve cell membrane.[5] Once inside the axoplasm, it re-equilibrates to its charged, cationic form, which then binds to a specific receptor site within the pore of the voltage-gated sodium channel.[5] This binding locks the channel in an inactivated state, preventing the influx of sodium ions necessary for nerve impulse propagation.[5]

The structural versatility of the aminobenzoate core makes it a valuable scaffold for developing drugs with a wide range of therapeutic applications, including antibacterial and anti-arrhythmic agents.[1][13] The PABA moiety is found in numerous drugs, highlighting its importance as a "building block" in pharmaceutical development.[3][14]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. benthamscience.com [benthamscience.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-amino-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-methylbenzoate, with the CAS number 18595-17-0, is an aromatic organic compound belonging to the class of anthranilate esters. Its structure, featuring an amino group and a methyl ester ortho to each other on a toluene framework, makes it a potentially valuable building block in organic synthesis. While specific research on this particular isomer is limited, its structural motifs are present in various biologically active molecules and synthetic intermediates. This guide provides a comprehensive overview of the available technical information regarding this compound, including its synthesis, physical and spectral properties, and a discussion of its potential, inferred from related compounds.

Discovery and History

There is a notable absence of specific historical information regarding the discovery or first synthesis of this compound in readily available scientific literature. The focus of early research in this area has predominantly been on its isomers, such as para-aminobenzoic acid (PABA) derivatives, which have established roles in biological systems and as pharmaceutical precursors. The synthesis and study of this compound have likely been driven by its potential as a synthetic intermediate in various chemical research and development programs.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 18595-17-0 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | Yellow to brown solid | [3] |

| Purity | ≥ 99% (GC) | [3] |

| Storage | Store at 0-8 °C | [3] |

Table 2: Spectral Data

| Spectrum Type | Data | Reference |

| ¹H NMR | Available | [4] |

| ¹³C NMR | Data not explicitly found for this isomer, but can be predicted based on related structures. | |

| IR Spectroscopy | Data not explicitly found for this isomer. | |

| Mass Spectrometry | Data not explicitly found for this isomer. |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-4-methylbenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for the esterification of aminobenzoic acids.[5][6]

Materials:

-

2-amino-4-methylbenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) as a catalyst

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylbenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid or dropwise add thionyl chloride.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Drug Development

Currently, there is no specific information in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. However, substituted aminobenzoate derivatives are recognized as important scaffolds in medicinal chemistry.[7] They serve as key intermediates in the synthesis of a variety of pharmaceutical compounds, including analgesics and anti-inflammatory agents.[3] The presence of the amino and ester functional groups allows for diverse chemical modifications, making it a candidate for the generation of compound libraries for drug discovery screening.

The logical relationship for its potential application in drug discovery would follow a standard preclinical development path.

References

- 1. parchem.com [parchem.com]

- 2. 18595-17-0 this compound 2-氨基-4-甲基苯甲酸甲酯 -Win-Win Chemical [win-winchemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-4-methylbenzoic acid methyl ester(18595-17-0) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Methyl 2-amino-4-methylbenzoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of Methyl 2-amino-4-methylbenzoate, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the Fischer esterification of 4-methyl-2-nitrobenzoic acid to yield Methyl 4-methyl-2-nitrobenzoate, followed by the catalytic hydrogenation of the nitro group to the corresponding amine.

This protocol includes detailed experimental procedures, a summary of quantitative data, and safety precautions for all relevant chemical entities.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Esterification: 4-methyl-2-nitrobenzoic acid is reacted with methanol in the presence of an acid catalyst to form Methyl 4-methyl-2-nitrobenzoate.

-

Reduction: The nitro group of Methyl 4-methyl-2-nitrobenzoate is reduced to an amino group using catalytic hydrogenation to produce the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-methyl-2-nitrobenzoate via Fischer Esterification

This procedure is adapted from the esterification of structurally similar substituted nitrobenzoic acids.

Materials:

-

4-methyl-2-nitrobenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approximately 20 mL per gram of carboxylic acid).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution. The addition is exothermic, and the flask may be cooled in an ice bath.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Continue to stir the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-methyl-2-nitrobenzoate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general and effective method for the reduction of aromatic nitro compounds.

Materials:

-

Methyl 4-methyl-2-nitrobenzoate

-

Methanol (CH₃OH)

-

10% Palladium on carbon (Pd/C) catalyst (50% wet with water for safety)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Celite or another filter aid

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve Methyl 4-methyl-2-nitrobenzoate (1.0 eq) in methanol (approximately 30 mL per gram of ester).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (approximately 5-10 mol%) to the solution.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) or affix a hydrogen-filled balloon.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material. The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol to ensure all the product is collected.

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Reagents and Reaction Conditions

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Reaction Time |

| 1. Esterification | 4-methyl-2-nitrobenzoic acid, Methanol | Concentrated H₂SO₄ | Methanol | Reflux | 4-6 hours |

| 2. Reduction | Methyl 4-methyl-2-nitrobenzoate | 10% Palladium on Carbon, H₂ gas | Methanol | Room Temperature | 2-12 hours |

Table 2: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-methyl-2-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | - |

| Methyl 4-methyl-2-nitrobenzoate | C₉H₉NO₄ | 195.17 | - |

| This compound | C₉H₁₁NO₂ | 165.19 | - |

Table 3: Safety Information

| Chemical | Hazard Statements | Precautionary Statements |

| 4-methyl-2-nitrobenzoic acid | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May cause an allergic skin reaction.[1] | Avoid breathing dust/fumes. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection/face protection.[1] |

| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin or if inhaled. Causes damage to organs. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| Concentrated Sulfuric Acid | Causes severe skin burns and eye damage. | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |

| 10% Palladium on Carbon (wet) | Flammable solid.[3] | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4] |

| Hydrogen Gas | Extremely flammable gas. Contains gas under pressure; may explode if heated. | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| This compound | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[5] |

Note: The safety information provided is a summary. Always refer to the full Safety Data Sheet (SDS) for each chemical before use.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]